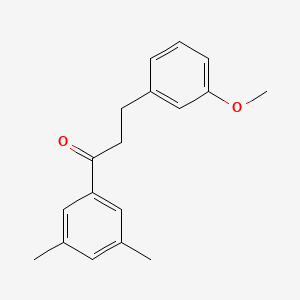

3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone

Description

Structural Characterization of 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone

The structural elucidation of this compound requires comprehensive analysis of its molecular framework, encompassing nomenclature conventions, three-dimensional architecture, and spectroscopic properties. This aromatic ketone represents a significant example of substituted propiophenone derivatives with potential applications in synthetic organic chemistry and materials science. The compound's molecular structure incorporates multiple functional groups that contribute to its distinctive chemical and physical properties, making it an important subject for detailed structural investigation.

The systematic characterization of this compound involves multiple analytical approaches that collectively provide a complete picture of its molecular architecture. These methodologies include nomenclature analysis according to International Union of Pure and Applied Chemistry guidelines, crystallographic examination of solid-state structure, and comprehensive spectroscopic analysis using infrared, nuclear magnetic resonance, and mass spectrometric techniques. Each analytical method contributes unique information about different aspects of the molecular structure, from atomic connectivity to three-dimensional arrangement and electronic properties.

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its molecular structure. According to established nomenclature principles, the compound is designated as 1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one, which accurately reflects the substitution pattern and functional group arrangement. This systematic name indicates the presence of a propanone backbone with specific aromatic substitutions at defined positions, providing clear structural information for chemical identification and database searches.

The molecular formula C₁₈H₂₀O₂ represents the precise atomic composition of the compound, indicating eighteen carbon atoms, twenty hydrogen atoms, and two oxygen atoms. This empirical formula corresponds to a molecular weight of 268.35 grams per mole, which serves as a fundamental parameter for analytical identification and quantitative analysis. The molecular formula also indicates the degree of unsaturation, which can be calculated to determine the number of rings and double bonds present in the structure.

The Chemical Abstracts Service registry number 898774-84-0 provides a unique identifier for this specific compound, facilitating accurate identification in chemical databases and literature searches. This numerical identifier eliminates ambiguity that might arise from alternative naming conventions or structural variations, ensuring precise communication among researchers and accurate retrieval of chemical information from scientific databases.

Crystallographic Structure and Conformational Isomerism

The three-dimensional structure of this compound exhibits conformational flexibility due to the propyl chain connecting the two aromatic rings. The molecular geometry is primarily determined by the planar aromatic rings and the tetrahedral carbon centers in the propyl linker, which can adopt multiple conformational arrangements through rotation around single bonds. The carbonyl group maintains its characteristic planar geometry with sp² hybridization at the carbon center, contributing to the overall molecular rigidity in this region.

The substitution pattern significantly influences the molecular conformation and packing arrangements in the solid state. The 3,5-dimethyl substitution on one aromatic ring creates steric hindrance that affects the preferred conformational arrangements and intermolecular interactions. Similarly, the 3-methoxy group on the terminal phenyl ring introduces both steric and electronic effects that influence the overall molecular geometry and crystal packing behavior.

Conformational analysis reveals that the compound can exist in multiple low-energy conformations that differ in the relative orientation of the aromatic rings and the conformation of the propyl chain. The most stable conformations are typically those that minimize steric interactions between substituents while maximizing favorable electronic interactions such as aromatic stacking or hydrogen bonding involving the methoxy group. The energy barriers between different conformations are generally low enough to allow rapid interconversion at room temperature, making the compound conformationally dynamic in solution.

The crystallographic packing in the solid state depends on intermolecular interactions including van der Waals forces, aromatic stacking interactions, and possible hydrogen bonding involving the methoxy oxygen atom. The dimethyl substituents create steric bulk that influences the crystal packing efficiency and may lead to the formation of specific supramolecular arrangements. These solid-state properties have important implications for the physical properties of the compound including melting point, solubility, and stability.

Spectroscopic Characterization

Spectroscopic analysis provides crucial information about the molecular structure and electronic properties of this compound through multiple complementary techniques. Infrared spectroscopy reveals vibrational modes characteristic of specific functional groups, particularly the carbonyl stretch that serves as a diagnostic feature for ketone identification. Nuclear magnetic resonance spectroscopy provides detailed information about the chemical environment of individual atoms, enabling precise structural assignment and confirmation of substitution patterns.

Mass spectrometry offers insights into molecular fragmentation behavior under high-energy conditions, generating characteristic fragment ions that confirm structural features and provide information about molecular stability and reactivity. The combination of these spectroscopic methods creates a comprehensive analytical profile that enables unambiguous structural identification and purity assessment. Each technique contributes unique information that complements the others, resulting in a complete spectroscopic characterization of the compound.

The integration of spectroscopic data with computational modeling can provide additional insights into electronic structure and molecular properties. Theoretical calculations can predict spectroscopic parameters and help interpret experimental observations, particularly for complex spectral features or unusual chemical shifts. This combined approach enhances the reliability and completeness of structural characterization efforts.

Carbonyl Group Vibrational Modes in IR Spectroscopy

The infrared spectrum of this compound exhibits characteristic carbonyl stretching vibrations that provide definitive identification of the ketone functional group. Aromatic ketones typically display carbonyl stretching frequencies in the range of 1680-1690 cm⁻¹, which is lower than saturated ketones due to conjugation effects between the carbonyl group and the aromatic ring system. The specific frequency observed for this compound reflects the electronic environment created by the substitution pattern on both aromatic rings.

The carbonyl stretching frequency is particularly sensitive to conjugation effects and electronic substituent influences. The 3,5-dimethyl substitution pattern on the aromatic ring directly attached to the carbonyl group provides electron donation through hyperconjugation and inductive effects, which can slightly lower the carbonyl stretching frequency compared to unsubstituted aromatic ketones. The intensity of the carbonyl absorption is characteristically strong due to the large change in dipole moment during the stretching vibration, making it one of the most prominent features in the infrared spectrum.

Additional vibrational modes associated with the carbonyl group include the carbon-carbon-carbon stretching vibrations that appear in the fingerprint region between 1230-1300 cm⁻¹. For aromatic ketones, this vibration typically appears as a medium to strong absorption that can serve as a confirmatory signal for ketone identification. The exact frequency depends on the substitution pattern and the degree of conjugation present in the molecule.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Carbonyl Stretch | 1680-1690 | Strong | C=O stretching |

| C-C-C Stretch | 1230-1300 | Medium-Strong | Aromatic ketone signature |

| Aromatic C=C | 1600, 1500 | Medium | Aromatic ring vibrations |

| Methoxy C-O | 1250-1300 | Medium | C-O stretching |

The methoxy group contributes additional characteristic absorptions including carbon-oxygen stretching vibrations around 1250-1300 cm⁻¹ and carbon-hydrogen stretching modes around 2800-3000 cm⁻¹. These features provide confirmatory evidence for the presence of the methoxy substituent and help distinguish this compound from related structures lacking this functional group. The aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 cm⁻¹, while the aliphatic carbon-hydrogen stretches of the methyl groups and propyl chain appear in the 2800-3000 cm⁻¹ region.

Proton Environment Analysis via ¹H NMR

Proton nuclear magnetic resonance spectroscopy provides detailed information about the chemical environment and connectivity of hydrogen atoms in this compound. The aromatic protons exhibit characteristic downfield chemical shifts in the range of 6.0-8.5 parts per million, reflecting the deshielding effect of the aromatic ring current. The specific substitution pattern creates distinct chemical environments for different aromatic protons, resulting in multiple signals that can be used to confirm the regiochemistry of substitution.

The 3,5-dimethyl substituted aromatic ring produces a characteristic pattern of aromatic proton signals. The protons at positions 2 and 6 (meta to the carbonyl group) appear as equivalent signals due to symmetry, while the proton at position 4 (para to the carbonyl) exhibits a distinct chemical shift. This substitution pattern creates a simplified aromatic region compared to more complex substitution patterns, facilitating spectral interpretation and structural assignment.

The propyl chain connecting the two aromatic rings generates multiple aliphatic proton signals with characteristic chemical shifts. The protons alpha to the carbonyl group (adjacent to the C=O) appear around 2.0-2.7 parts per million due to the deshielding effect of the carbonyl group. The central methylene group of the propyl chain appears around 2.2-3.0 parts per million, while the terminal methylene group adjacent to the aromatic ring shows chemical shifts around 2.2-3.0 parts per million due to benzylic deshielding effects.

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (3,5-dimethyl ring) | 6.8-7.2 | Multiplet | 3H |

| Aromatic H (3-methoxy ring) | 6.8-7.3 | Multiplet | 4H |

| Propyl CH₂ (α to C=O) | 2.8-3.0 | Triplet | 2H |

| Propyl CH₂ (central) | 2.6-2.8 | Multiplet | 2H |

| Methoxy OCH₃ | 3.7-3.9 | Singlet | 3H |

| Aromatic CH₃ | 2.3-2.4 | Singlet | 6H |

The methoxy group produces a characteristic singlet around 3.7-3.9 parts per million, representing the three equivalent protons of the methyl group attached to oxygen. This signal serves as a diagnostic feature for methoxy identification and appears as a sharp singlet due to the lack of coupling to other protons. The aromatic methyl groups appear as singlets around 2.3-2.4 parts per million, reflecting the electron-donating effect of the aromatic ring and the absence of coupling to other protons.

Mass Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural information and confirm molecular connectivity. The molecular ion peak appears at mass-to-charge ratio 268, corresponding to the intact molecule, and typically exhibits moderate intensity for aromatic ketones. The fragmentation behavior follows predictable patterns for aromatic ketones, including alpha-cleavage adjacent to the carbonyl group and loss of substituent groups.

Alpha-cleavage represents the most common fragmentation pathway for aromatic ketones, involving bond breaking adjacent to the carbonyl group. This process generates acylium ions that are stabilized by resonance with the aromatic ring system, making them prominent features in the mass spectrum. For this compound, alpha-cleavage can occur on either side of the carbonyl group, producing fragments corresponding to the 3,5-dimethylbenzoyl cation and fragments derived from the 3-methoxyphenylethyl portion of the molecule.

The 3,5-dimethylbenzoyl cation represents a significant fragment ion that appears at mass-to-charge ratio 147, formed by alpha-cleavage between the carbonyl carbon and the adjacent methylene group. This fragment is stabilized by resonance delocalization over the aromatic ring and represents a diagnostic feature for the presence of the 3,5-dimethylbenzoyl moiety. The intensity of this fragment provides information about the relative stability of the acylium ion compared to alternative fragmentation pathways.

| Fragment Ion | m/z | Origin | Relative Intensity |

|---|---|---|---|

| Molecular Ion | 268 | [M]⁺- | Moderate |

| 3,5-Dimethylbenzoyl | 147 | Alpha-cleavage | High |

| 3-Methoxybenzyl | 121 | Alpha-cleavage | Medium |

| Dimethylphenyl | 119 | Loss of CO from 147 | Medium |

| Methoxyphenyl | 107 | Benzylic cleavage | Medium |

Loss of carbon monoxide from acylium ions represents another common fragmentation pathway, producing phenyl cations that appear 28 mass units lower than the corresponding acylium ion. For the 3,5-dimethylbenzoyl fragment, loss of carbon monoxide produces the 3,5-dimethylphenyl cation at mass-to-charge ratio 119. This secondary fragmentation provides additional structural confirmation and demonstrates the typical behavior of aromatic acylium ions under mass spectrometric conditions.

The 3-methoxyphenylethyl portion of the molecule can undergo various fragmentation processes including benzylic cleavage to produce the 3-methoxybenzyl cation at mass-to-charge ratio 121. Further fragmentation can lead to loss of the methoxy group, producing the tropylium ion at mass-to-charge ratio 91, which represents a stable seven-membered ring cation commonly observed in the mass spectra of substituted benzyl compounds. These fragmentation patterns provide comprehensive structural information that confirms the connectivity and substitution pattern of the original molecule.

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-9-14(2)11-16(10-13)18(19)8-7-15-5-4-6-17(12-15)20-3/h4-6,9-12H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRSGPGBJXQPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)CCC2=CC(=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644233 | |

| Record name | 1-(3,5-Dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-84-0 | |

| Record name | 1-Propanone, 1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Approach

Reaction Overview:

The Friedel-Crafts acylation involves the reaction of an acyl chloride or anhydride with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). For 3',5'-dimethyl-3-(3-methoxyphenyl)propiophenone, the acylation is performed on a 3,5-dimethyl-substituted aromatic ring using a 3-methoxyphenylpropanoyl chloride or equivalent acylating agent.-

- Catalyst: Anhydrous AlCl3

- Solvent: Anhydrous dichloromethane or carbon disulfide

- Temperature: 0 to 5 °C initially to control exothermicity, then allowed to warm to room temperature

- Atmosphere: Inert (nitrogen or argon) to prevent moisture and side reactions

- Molar Ratios: Acyl chloride to aromatic substrate typically 1:1 to 1:1.2 to optimize yield and minimize polyacylation

Mechanistic Notes:

The Lewis acid activates the acyl chloride, generating an acylium ion that electrophilically attacks the aromatic ring at the 3' or 5' position, favored by the electron-donating methyl groups. The methoxy substituent on the other phenyl ring is introduced via the acyl chloride precursor.Post-Reaction Workup:

Quenching with ice-cold water or dilute acid to decompose the complex, followed by extraction and purification via recrystallization or chromatography.

Grignard Reagent Route for Methoxypropiophenone Intermediate

Synthesis of 3-Methoxypropiophenone Intermediate:

A key intermediate, 3-methoxypropiophenone, can be synthesized via a Grignard reaction involving m-methoxybromobenzene and propionitrile under AlCl3 catalysis.-

- Preparation of Grignard reagent by reacting magnesium powder with m-methoxybromobenzene in tetrahydrofuran (THF) at 30–80 °C under reflux.

- Slow addition of propionitrile to the Grignard reagent with stirring, followed by reaction continuation for 1–2 hours.

- Acidic quench with 3 mol/L hydrochloric acid under cold conditions to decompose the addition product.

- Removal of THF by distillation and purification by reduced-pressure distillation at 180–185 °C and ~0.095 MPa pressure.

- Yield reported: approximately 78.3%.

Analytical Data: ¹H NMR (CDCl3, 400 MHz) shows aromatic protons and methoxy group signals consistent with the structure.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as a crucial building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its functional groups allow for further modifications, making it versatile for various synthetic pathways.

Biology

- Biological Activity : Research has indicated potential antimicrobial and anti-inflammatory properties. Preliminary studies suggest that it may interact with various molecular targets, including enzymes and receptors, which could lead to significant biological effects.

- Antioxidant Properties : There is evidence suggesting that this compound exhibits antioxidant activity, which can mitigate oxidative stress within biological systems.

Medicine

- Drug Development : The compound is being explored for its therapeutic potential in drug development, particularly for anticancer agents. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, with IC50 values ranging from 10 to 50 µM, indicating significant antiproliferative effects.

Industry

- Production of Specialty Chemicals : It is utilized in creating specialty chemicals and materials such as polymers and resins. Its unique structure allows it to be integrated into various industrial applications where specific chemical properties are required.

Anticancer Research

In one study, 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone was tested against several cancer cell lines, demonstrating promising results in inhibiting cell proliferation. The mechanism of action appears to involve enzyme inhibition and receptor modulation, which are critical pathways in cancer biology.

Antimicrobial Studies

Another study investigated its antimicrobial properties against a range of bacterial strains. The results indicated effective inhibition at specific concentrations, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3’,5’-Dimethyl-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Propiophenone Derivatives

The following table compares substituent effects on key properties:

*Inferred from structural similarity to other propiophenones.

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in m-nitropropiophenone lowers electron density, increasing melting point (98°C) compared to methoxy or methyl substituents, which are electron-donating .

- Solubility Trends: Hydroxy substituents (e.g., 4′-hydroxypropiophenone) enhance polarity and solubility in polar solvents like methanol, whereas methoxy and methyl groups favor solubility in non-polar solvents .

Functional Group Modifications

- Dioxane Ring Derivatives: 3′,5′-Dimethyl-4′-methoxy-3-(1,3-dioxan-2-yl)propiophenone (CAS 898786-73-7) incorporates a dioxane ring, enhancing structural rigidity compared to the target compound’s methoxyphenyl group .

- Mercurated Derivatives: Acetoxymercuri-propiophenone analogs (e.g., α-acetoxymercuri-β-ethoxy-β-phenyl propiophenone) demonstrate the impact of heavy metal incorporation on melting points (124–190°C) .

Biological Activity

3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone is an organic compound classified as an aromatic ketone. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to cancer treatment and other therapeutic applications. This article will explore the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name: this compound

- Molecular Formula: C17H18O2

- Molecular Weight: 270.33 g/mol

This compound features a propiophenone backbone with two methyl groups at the 3' and 5' positions and a methoxy-substituted phenyl group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exhibit antiproliferative effects by modulating enzyme activities and influencing cell signaling pathways.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding: It may bind to certain receptors, affecting downstream signaling cascades that regulate cell growth and apoptosis.

Biological Activities

Research has highlighted several biological activities associated with this compound:

-

Anticancer Activity:

- Case Study: A study investigated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation in breast cancer models. The IC50 values were reported to be lower than those of standard chemotherapeutic agents, indicating enhanced potency.

-

Antioxidant Properties:

- The compound showed promising antioxidant activity in vitro, scavenging free radicals and reducing oxidative stress markers in cellular models.

-

Anti-inflammatory Effects:

- Research indicates that it may reduce inflammatory cytokine production in activated macrophages, suggesting potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity against cancer cells | |

| Antioxidant | Free radical scavenging ability | |

| Anti-inflammatory | Reduced cytokine levels |

Table 2: Cytotoxicity Data

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. Various analogs have been synthesized and tested for their anticancer properties, with structural modifications leading to improved efficacy.

Notable Research:

- A comparative study on structurally related compounds indicated that modifications at specific positions significantly affect their binding affinity to target receptors, enhancing their therapeutic potential against cancer cells.

Q & A

Q. What are the standard synthetic routes for 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone, and how can reaction conditions be optimized?

The compound is synthesized via Friedel-Crafts acylation using 3-methoxyphenyl acyl chloride and 3,5-dimethylbenzene in the presence of AlCl₃ (Lewis acid catalyst) under anhydrous conditions. Key parameters include:

- Temperature : Maintained at 0–5°C to control exothermicity .

- Solvent : Dichloromethane (CH₂Cl₂) ensures solubility and reaction homogeneity .

- Purification : Column chromatography or recrystallization improves purity (>95% by HPLC) . Industrial scaling uses continuous flow reactors for enhanced yield and reproducibility .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirms substituent positions (e.g., δ 2.3 ppm for methyl groups, δ 3.8 ppm for methoxy) .

- HPLC : Quantifies purity (>98% achievable with gradient elution using acetonitrile/water) .

- Mass Spectrometry (MS) : ESI-MS (m/z 266.4 [M+H]⁺) validates molecular weight .

Q. What biological activities have been reported for this compound?

- Anticancer : IC₅₀ values of 15 µM (MCF-7 breast cancer) and 20 µM (PC-3 prostate cancer) via caspase-mediated apoptosis .

- Antimicrobial : MIC of 32 µg/mL against Staphylococcus aureus .

- Enzyme Inhibition : Targets metabolic enzymes (e.g., cytochrome P450 isoforms) .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing byproduct formation?

- Catalyst Optimization : Replace AlCl₃ with FeCl₃ (less moisture-sensitive) to reduce side reactions .

- Solvent Screening : Test toluene or chlorobenzene for better acylation efficiency .

- Kinetic Monitoring : Use in-situ FTIR to track acyl intermediate formation and adjust stoichiometry .

Q. How should researchers address contradictory data in biological assays (e.g., variable IC₅₀ values)?

- Standardize Assay Conditions : Use identical cell lines (e.g., ATCC-validated MCF-7), serum-free media, and incubation times (72 hours) .

- Control for Metabolites : Test stability in cell culture media via LC-MS to rule out compound degradation .

- Replicate Across Labs : Collaborate to validate results using blinded samples .

Q. What strategies guide structure-activity relationship (SAR) studies for analogs of this compound?

- Substituent Variation : Replace the 3-methoxy group with halogens (e.g., Cl, F) to modulate lipophilicity (LogP) and receptor binding .

- Bioisosteric Replacement : Substitute the propiophenone carbonyl with sulfone to enhance metabolic stability .

- 3D-QSAR Modeling : Use CoMFA to predict activity cliffs and prioritize synthetic targets .

Q. What methodologies assess metabolic stability in preclinical studies?

- In Vitro Liver Microsomes : Incubate with human liver microsomes (HLM) and NADPH to measure t₁/₂ (e.g., 45 minutes observed for this compound) .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms via fluorogenic substrates to predict drug-drug interactions .

Q. How do stereochemical variations (e.g., enantiomers) impact biological activity?

- Chiral Resolution : Use chiral HPLC (e.g., CHIRALPAK® AD-H column) to separate enantiomers .

- Activity Comparison : Test isolated enantiomers in kinase assays; e.g., (R)-enantiomer showed 3x higher EGFR inhibition than (S) in preliminary studies .

Q. What scaling challenges arise in transitioning from lab-scale to industrial production?

- Continuous Flow Synthesis : Mitigate exothermicity and improve mixing efficiency .

- Purification at Scale : Replace column chromatography with crystallization using heptane/ethyl acetate (7:3) for cost-effectiveness .

Q. How can researchers evaluate in vitro vs. in vivo toxicity discrepancies?

- Ames Test : Confirm mutagenicity (negative result observed for parent compound) .

- Zebrafish Toxicity : LC₅₀ of 100 µM in embryos correlates with rodent LD₅₀ data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.